molecular formula C27H31ClN4O4 B2519611 N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 865655-64-7

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No. B2519611
CAS RN: 865655-64-7
M. Wt: 511.02
InChI Key: YEPIUYIAWZFSRD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C27H31ClN4O4 and its molecular weight is 511.02. The purity is usually 95%.
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Scientific Research Applications

Quinazolinone Derivatives and Their Applications

  • Biological Activity and Drug Development

    Quinazolinone derivatives have established their importance in medicinal chemistry due to their variety of biological activities. For example, oxazolidinone derivatives have been studied for their potential as antimicrobial agents, showing effectiveness against bacterial and fungal strains (Devi et al., 2013). These findings suggest that compounds with a quinazolinone core might be explored for their antimicrobial properties.

  • Chemotherapeutic Potential

    Certain quinazolinone derivatives, such as selective T-type Ca2+ channel blockers, have demonstrated potential in reducing tumor volume and weight, suggesting their application in cancer therapy (Rim et al., 2014). This indicates the possibility of exploring similar compounds for their antitumor activities.

  • Synthesis and Chemical Properties

    The synthesis and chemical properties of oxazolidinones and related compounds highlight their relevance in chemical research. For instance, novel synthesis routes have been developed for oxazolidinone analogues, which could serve as a foundation for synthesizing compounds with similar structures for various applications (Lerestif et al., 1997).

  • Antimicrobial and Cytotoxic Potential

    Synthesis and evaluation of oxazolidinone analogues of chloroquinoline have shown inhibitory effects on the growth of certain cancer cell lines, indicating the potential use of similar compounds in antimicrobial and anticancer studies (Devi et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-chlorobenzylamine with 2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride and the acylation of the resulting amine with pentanoyl chloride." "Starting Materials": [ "2-chlorobenzylamine", "2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "pentanoyl chloride", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in methanol and add hydrochloric acid to form the corresponding hydrochloride salt.", "Step 2: Add 2-chlorobenzylamine to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with diethyl ether to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add sodium borohydride. Stir at room temperature for 2 hours.", "Step 5: Quench the reaction with hydrochloric acid and filter the resulting solid.", "Step 6: Dissolve the resulting amine in diethyl ether and add pentanoyl chloride. Stir at room temperature for 24 hours.", "Step 7: Wash the resulting solid with sodium hydroxide solution and filter.", "Step 8: Purify the resulting product by recrystallization from methanol to obtain N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] }

CAS RN

865655-64-7

Product Name

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Molecular Formula

C27H31ClN4O4

Molecular Weight

511.02

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-24(33)15-7-8-16-31-26(35)21-12-4-6-14-23(21)32(27(31)36)18-25(34)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,33)(H,30,34)

InChI Key

YEPIUYIAWZFSRD-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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